molecular formula C18H19N3O4 B2667687 N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-17-7

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2667687
CAS No.: 477855-17-7
M. Wt: 341.367
InChI Key: NQMFEZNWAPYEEI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 2,4-dimethoxyaniline with 6,7-dimethoxyquinazoline-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxide derivatives, reduced amine derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, the compound binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other similar compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMFEZNWAPYEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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